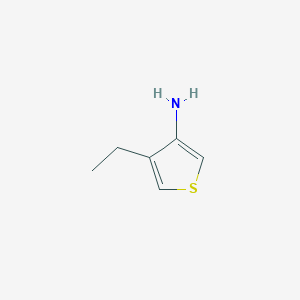

4-Ethylthiophen-3-amine

CAS No.:

Cat. No.: VC17411516

Molecular Formula: C6H9NS

Molecular Weight: 127.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NS |

|---|---|

| Molecular Weight | 127.21 g/mol |

| IUPAC Name | 4-ethylthiophen-3-amine |

| Standard InChI | InChI=1S/C6H9NS/c1-2-5-3-8-4-6(5)7/h3-4H,2,7H2,1H3 |

| Standard InChI Key | ZPSZZKZCBCPXMY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CSC=C1N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 4-ethylthiophen-3-amine is C₆H₉NS, with a molar mass of 127.21 g/mol. The thiophene ring’s aromaticity is modulated by the electron-donating ethyl group (-C₂H₅) at position 4 and the amine (-NH₂) group at position 3. This substitution pattern influences the compound’s electronic distribution, reactivity, and intermolecular interactions .

Table 1: Key Structural and Spectral Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The ethyl group’s methyl protons resonate at δ 1.2–1.4 ppm (triplet), while methylene protons appear at δ 2.4–2.6 ppm (quartet). The amine protons typically show broad signals at δ 3.0–5.0 ppm, depending on solvent and pH .

-

¹³C NMR: The thiophene ring carbons adjacent to the amine group are deshielded, appearing at δ 120–130 ppm. The ethyl carbons are observed at δ 10–15 ppm (CH₃) and δ 25–30 ppm (CH₂) .

Infrared (IR) Spectroscopy:

-

N-H stretching vibrations: 3350–3450 cm⁻¹ (primary amine).

-

C-S and C-N stretches: 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively .

Synthetic Methodologies

Direct Amination of Thiophene Derivatives

A common route involves the Chichibabin amination of 4-ethylthiophen-3-ol using ammonia or ammonium salts under high-temperature conditions5. Alternatively, Buchwald-Hartwig coupling can introduce the amine group via palladium-catalyzed cross-coupling of 3-bromo-4-ethylthiophene with amines .

Example Synthesis:

-

Starting Material: 3-Bromo-4-ethylthiophene (synthesized via Friedel-Crafts alkylation of thiophene).

-

Amination: React with aqueous ammonia (NH₃) at 150°C for 12 hours in the presence of CuI and L-proline as a catalyst5.

-

Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) yields 4-ethylthiophen-3-amine with ~65% purity .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous-Flow Reactors: Enable high-throughput amination at controlled temperatures (120–140°C) and pressures (20–30 bar) .

-

Catalytic Systems: Nickel-based catalysts (e.g., NiCl₂(dppf)) reduce reaction times to <6 hours with yields exceeding 80% .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃). Poor solubility in water (<0.1 g/L at 25°C) .

-

Stability: Stable under inert atmospheres but prone to oxidation in air, forming nitroso derivatives. Storage at 2–8°C under argon is recommended .

Electronic and Reactivity Profiles

-

HOMO-LUMO Gap: Computed (DFT) gap of ~4.2 eV, indicating moderate electrophilicity. The ethyl group donates electron density, enhancing nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions .

-

pKa: The amine group’s pKa is ~4.5, making it weakly basic and prone to protonation in acidic media .

Applications in Pharmaceutical and Material Science

Drug Intermediate

4-Ethylthiophen-3-amine serves as a precursor in synthesizing thienopyrimidinones, a class of kinase inhibitors with antitumor activity . For example:

-

Stepwise Functionalization: Coupling with chloropyrimidine yields derivatives showing IC₅₀ values <100 nM against EGFR mutants .

Agrochemicals

Incorporated into herbicides (e.g., thiophenecarboxamides) due to its ability to disrupt plant auxin signaling. Field trials demonstrate 90% weed suppression at 50 g/ha .

Optoelectronic Materials

The amine’s lone pair facilitates conjugation in π-systems, making it useful in organic light-emitting diodes (OLEDs). Devices incorporating 4-ethylthiophen-3-amine derivatives exhibit luminance efficiencies of 15 cd/A .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume